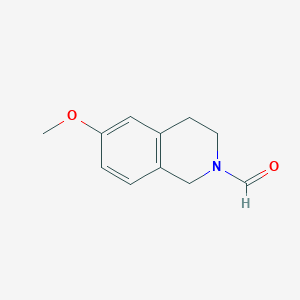
6-Methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a methoxy group at the 6th position, a dihydroisoquinoline core, and an aldehyde functional group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxy-1-tetralone.
Formation of Isoquinoline Core: The key step involves the formation of the isoquinoline core through a Pictet-Spengler reaction, where 6-methoxy-1-tetralone reacts with an appropriate aldehyde under acidic conditions.
Reduction: The resulting product is then subjected to reduction conditions to form the dihydroisoquinoline core.
Introduction of Aldehyde Group: Finally, the aldehyde group is introduced at the 2nd position through formylation reactions using reagents such as Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 6-Methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or amines depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 6-Methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylic acid.
Reduction: 6-Methoxy-3,4-dihydroisoquinoline-2(1H)-methanol.
Substitution: 6-Amino-3,4-dihydroisoquinoline-2(1H)-carbaldehyde.
Applications De Recherche Scientifique
6-Methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: It serves as a probe to study enzyme mechanisms and interactions due to its unique structure.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the aldehyde group.
6-Methoxy-3,4-dihydroisoquinoline: Similar structure but lacks the aldehyde group at the 2nd position.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid: Similar structure but has a carboxylic acid group instead of an aldehyde.
Uniqueness
6-Methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde is unique due to the presence of both the methoxy group and the aldehyde group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
6-methoxy-3,4-dihydro-1H-isoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H13NO2/c1-14-11-3-2-10-7-12(8-13)5-4-9(10)6-11/h2-3,6,8H,4-5,7H2,1H3 |
Clé InChI |
KAICOAHKBXXZQA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(CN(CC2)C=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol;oxalic acid](/img/structure/B13919354.png)
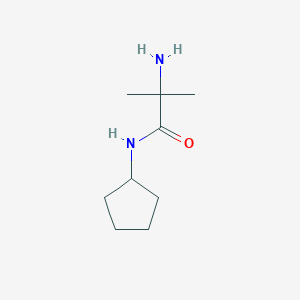
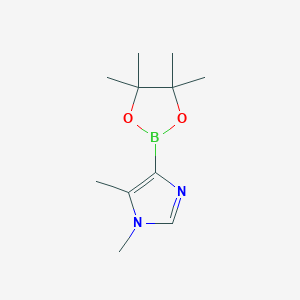
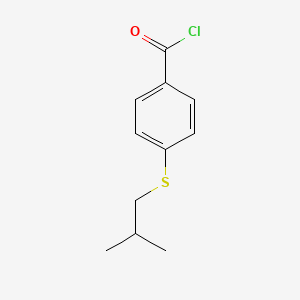

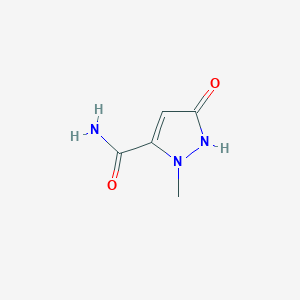
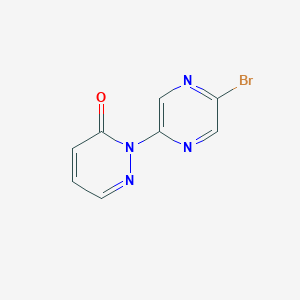
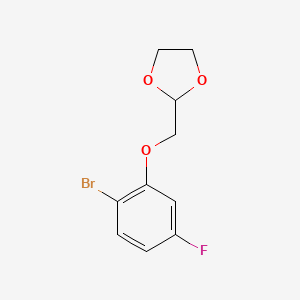
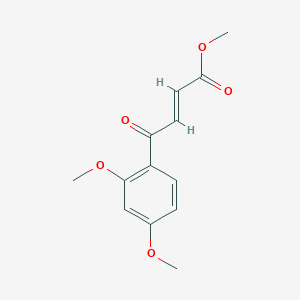
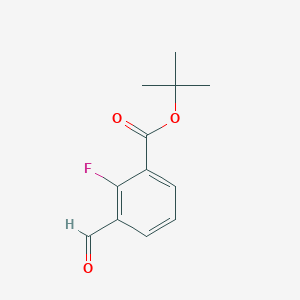

![tert-butyl (3aS,6aS)-3a-hydroxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13919429.png)
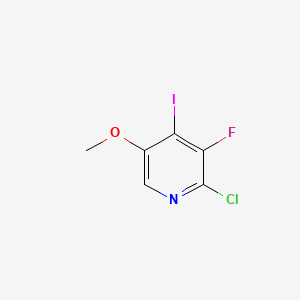
![6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13919445.png)
